Cas no 2885-11-2 (L-Aspartic acid, dibutyl ester)
L-Aspartic acid, dibutyl ester Chemical and Physical Properties
Names and Identifiers
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- L-Aspartic acid, dibutyl ester
- Dibutyl 2-Aminosuccinate
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- MDL: MFCD12026364
Computed Properties
- Exact Mass: 245.16279
Experimental Properties
- PSA: 78.62
L-Aspartic acid, dibutyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB540748-1 g |
Dibutyl 2-aminosuccinate; . |
2885-11-2 | 1g |
€149.90 | 2022-07-29 | ||
| abcr | AB540748-250mg |
Dibutyl 2-aminosuccinate; . |
2885-11-2 | 250mg |
€100.50 | 2024-08-02 | ||
| abcr | AB540748-500mg |
Dibutyl 2-aminosuccinate; . |
2885-11-2 | 500mg |
€118.70 | 2024-08-02 | ||
| abcr | AB540748-1g |
Dibutyl 2-aminosuccinate; . |
2885-11-2 | 1g |
€146.10 | 2024-08-02 | ||
| abcr | AB540748-5g |
Dibutyl 2-aminosuccinate; . |
2885-11-2 | 5g |
€410.10 | 2024-08-02 | ||
| abcr | AB540748-10g |
Dibutyl 2-aminosuccinate; . |
2885-11-2 | 10g |
€646.90 | 2024-08-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-278940-200mg |
Dibutyl 2-Aminosuccinate, |
2885-11-2 | 200mg |
¥624.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-278940-200 mg |
Dibutyl 2-Aminosuccinate, |
2885-11-2 | 200mg |
¥624.00 | 2023-07-11 | ||
| Ambeed | A205904-1g |
Dibutyl 2-aminosuccinate |
2885-11-2 | 97% | 1g |
$121.0 | 2024-04-20 | |
| Ambeed | A205904-5g |
Dibutyl 2-aminosuccinate |
2885-11-2 | 97% | 5g |
$363.0 | 2024-04-20 |
L-Aspartic acid, dibutyl ester Suppliers
L-Aspartic acid, dibutyl ester Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on L-Aspartic acid, dibutyl ester
Introduction to L-Aspartic Acid, Dibutyl Ester (CAS No. 2885-11-2)
L-Aspartic Acid, Dibutyl Ester, with the chemical formula C₈₇H₁₇₆O₈ and CAS number 2885-11-2, is a significant compound in the field of pharmaceuticals and biochemical research. This ester derivative of L-aspartic acid has garnered attention due to its unique structural properties and versatile applications in synthetic chemistry and drug development. The compound's molecular structure, featuring a dibutyl ester group attached to the carboxyl moieties of aspartic acid, imparts distinct reactivity and solubility characteristics that make it valuable in various biochemical processes.
The synthesis of L-aspartic acid, dibutyl ester typically involves the esterification of L-aspartic acid using butanol in the presence of an acid catalyst. This reaction yields a product that is highly stable under neutral and slightly acidic conditions, making it suitable for use in environments where pH control is critical. The dibutyl ester group enhances the compound's lipophilicity, allowing it to interact more effectively with lipid-based membranes and organic solvents. This property is particularly advantageous in the formulation of drug delivery systems and in studies involving membrane-bound enzymes.
In recent years, L-aspartic acid, dibutyl ester has been explored for its potential in peptide synthesis and protein mimetics. Its ability to act as a building block for more complex molecules has made it a valuable reagent in the development of novel bioactive compounds. The compound's role in facilitating the formation of amide bonds through its reactive ester groups has been particularly noted in solid-phase peptide synthesis (SPPS), where it aids in the stepwise assembly of peptide chains without requiring harsh conditions or extensive purification steps.
One of the most intriguing applications of L-aspartic acid, dibutyl ester is in the field of enzymology. Researchers have leveraged its structural mimicry to study enzyme-substrate interactions and to develop enzyme inhibitors. The compound's ability to mimic the transition state of natural substrates has provided insights into catalytic mechanisms and has helped in designing more effective enzyme inhibitors for therapeutic purposes. For instance, studies have shown that derivatives of L-aspartic acid, dibutyl ester can be used to inhibit specific proteases by occupying their active sites, thereby preventing unwanted protein degradation.
The pharmaceutical industry has also shown interest in L-aspartic acid, dibutyl ester due to its potential as a precursor for active pharmaceutical ingredients (APIs). Its structural framework can be modified to produce compounds with specific pharmacological activities. For example, by introducing additional functional groups or by conjugating it with other molecules, researchers can generate novel entities with therapeutic potential. This adaptability makes L-aspartic acid, dibutyl ester a versatile tool in medicinal chemistry.
Recent advancements in computational chemistry have further highlighted the importance of L-aspartic acid, dibutyl ester. Molecular modeling studies have revealed its interactions with biological targets at an atomic level, providing a deeper understanding of its mechanism of action. These insights have been crucial in optimizing synthetic routes and in designing derivatives with enhanced properties. The integration of machine learning algorithms has also enabled rapid screening of potential applications for L-aspartic acid, dibutyl ester, accelerating the discovery process.
The agrochemical sector has not been left behind either. L-aspartic acid, dibutyl ester has been investigated as a precursor for plant growth regulators and as a component in biodegradable pesticides. Its environmental compatibility and biodegradability make it an attractive option for sustainable agriculture. By modulating plant hormone levels or by acting as a chelating agent for essential minerals, derivatives of this compound could enhance crop yield and stress resistance.
In conclusion, L-Aspartic Acid, Dibutyl Ester (CAS No. 2885-11-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, peptide synthesis, enzymology, and even agrochemicals. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation and discovery in chemistry and related fields.
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